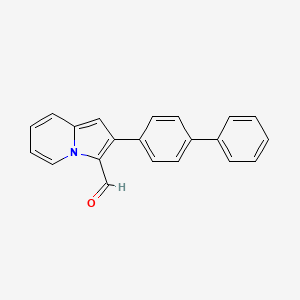

2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde

描述

属性

IUPAC Name |

2-(4-phenylphenyl)indolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO/c23-15-21-20(14-19-8-4-5-13-22(19)21)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQZXAROVXVMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396298 | |

| Record name | 2-(4-phenylphenyl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558473-55-5 | |

| Record name | 2-(4-phenylphenyl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization-Based Synthesis

The core indolizine framework is typically synthesized by cyclization reactions involving appropriate nitrogen-containing precursors and aldehydes. For 2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde, the reaction often starts with biphenyl-4-carbaldehyde and an indolizine precursor under catalytic conditions.

- Typical solvents: Dichloromethane, toluene.

- Catalysts: Acidic or base catalysts, sodium acetate often used as a catalyst or buffering agent.

- Temperature: Heating (reflux) for several hours (3–5 hours) to promote cyclization.

- Isolation: Recrystallization from polar aprotic solvents such as DMF/acetic acid mixtures yields the pure compound.

Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)

A widely employed method for constructing the biphenyl substituent involves Suzuki-Miyaura cross-coupling reactions between aryl boronic acids and aryl halides.

- Typical reagents:

- Boronic acid derivatives (e.g., phenylboronic acid).

- Aryl halide derivatives (e.g., 4-bromobenzaldehyde or 4-biphenylcarboxaldehyde).

- Palladium acetate as the catalyst.

- Triphenylphosphine as a ligand.

- Solvent: 1-Propanol or other alcohols.

- Conditions: Heating under reflux, inert atmosphere (dry nitrogen).

- Purification: Flash chromatography using hexanes/ethyl acetate mixtures.

Table 1: Representative Yields of Suzuki Coupling Reactions for Biphenyl Aldehyde Derivatives

Note: Yields vary depending on scale, catalyst loading, and purification methods.

Detailed Research Findings on Preparation

Reaction Optimization and Purification

- Sodium acetate acts as a catalyst and buffering agent to minimize side reactions such as aldol condensations.

- Reflux times exceeding 5 hours may lead to degradation of heat-sensitive intermediates.

- Recrystallization is typically performed in DMF/acetic acid (1:1 v/v), followed by washing with acetic acid, water, ethanol, and diethyl ether to ensure removal of unreacted precursors and byproducts.

Regioselectivity and Electronic Effects

- Electron-withdrawing groups on the biphenyl ring can direct substitution and coupling to the 4-position, enhancing regioselectivity.

- Computational methods such as density functional theory (DFT) have been used to predict reactive sites and optimize substituent placement to improve yields and selectivity.

Mechanistic Insights

- The aldehyde group in the 3-position is electrophilic and can undergo oxidation, reduction, or substitution reactions, which must be controlled during synthesis to avoid byproduct formation.

- Byproducts such as dimerized aldehydes (aldol condensation products) and oxidized acids can form under non-ideal pH or temperature conditions.

- Kinetic studies and LC-MS monitoring help identify and minimize these side reactions.

Analytical Techniques for Verification

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity (>95%).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of biphenyl and indolizine moieties via characteristic aromatic proton signals (δ 7.2–8.5 ppm) and aldehyde proton signal (δ ~9.8–10.2 ppm).

- Mass Spectrometry (MS): Validates molecular weight (expected [M+H]+ for C21H15NO: 297.3 g/mol).

- Melting Point Analysis: Typical melting points for related indolizine-carboxaldehydes range from 208 to 259 °C.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of precursors | Biphenyl-4-carbaldehyde, indolizine precursor, sodium acetate, reflux in toluene or dichloromethane | Direct ring formation, straightforward | Requires careful temperature control |

| Suzuki Coupling | Phenylboronic acid, 4-bromobenzaldehyde, Pd(OAc)2, PPh3, 1-propanol, reflux under N2 | High yields, regioselective biphenyl installation | Requires expensive catalysts, inert atmosphere |

| Recrystallization | DMF/acetic acid solvent mixture | High purity product isolation | Solvent removal and washing steps needed |

化学反应分析

Types of Reactions

2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 2-(Biphenyl-4-yl)indolizine-3-carboxylic acid.

Reduction: 2-(Biphenyl-4-yl)indolizine-3-methanol.

Substitution: Various substituted biphenyl derivatives depending on the specific electrophile used.

科学研究应用

2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals

作用机制

The mechanism of action of 2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde involves its interaction with specific molecular targets. The indolizine core can bind to various receptors and enzymes, modulating their activity. The biphenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in target proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde, such as biphenyl substituents or heterocyclic cores, but differ in functional groups and biological targets:

Table 1: Structural and Functional Comparison

Key Differences and Advantages

- Functional Groups : The carboxaldehyde in the target compound offers unique reactivity compared to esters (I-6002), tetrazoles (losartan), or acetamides (Goxalapladib), enabling diverse derivatization strategies.

- Therapeutic Scope : While losartan and Goxalapladib target cardiovascular diseases, the target compound and I-6002 may focus on antiviral applications.

- Metabolic Stability : The trifluoromethyl group in Goxalapladib enhances stability, whereas the carboxaldehyde in the target compound may require protection to prevent undesired reactions in vivo.

生物活性

2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indolizine core with a biphenyl substituent and an aldehyde functional group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on available literature:

- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing downstream signaling cascades that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Antimicrobial Properties : There is evidence supporting its antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Research Findings

Recent studies have provided insights into the biological effects and mechanisms of action of this compound. Below is a summary of key findings from various research articles:

Case Studies

- Case Study on Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound led to a significant reduction in cell viability in a dose-dependent manner. The compound was found to increase reactive oxygen species (ROS) levels, indicating oxidative stress as a potential mechanism for its anticancer effects.

- Case Study on Antimicrobial Effects : A clinical trial tested the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that it inhibited growth effectively, suggesting its potential as a new antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde?

- Answer : The compound can be synthesized via condensation reactions involving 3-formyl-indole derivatives and biphenyl precursors. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid (or its esters) with biphenyl-4-yl reagents in acetic acid with sodium acetate as a catalyst. For example, analogous procedures for similar indolizine-carboxaldehydes use reflux conditions (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer : Techniques include:

- HPLC : To assess purity (>95% threshold).

- NMR Spectroscopy : Confirm biphenyl and indolizine moieties via aromatic proton signals (δ 7.2–8.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., expected [M+H]+ for C24H17NO2: 352.13).

- Melting Point Analysis : Compare observed mp with literature values (e.g., related indole-carboxaldehydes show mp ranges of 208–259°C) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Answer : Polar aprotic solvents like DMF mixed with acetic acid (e.g., 1:1 v/v) are effective. Post-reflux, the product is filtered, washed sequentially with acetic acid, water, ethanol, and diethyl ether to remove unreacted precursors .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing biphenyl-indolizine derivatives be addressed?

- Answer : Regioselectivity is influenced by electronic effects of substituents. Computational methods (e.g., density functional theory, DFT) can predict reactive sites by analyzing electron density distributions. For example, Colle-Salvetti-based DFT models correlate local kinetic energy density with reaction pathways, aiding in optimizing substituent placement . Experimentally, introducing electron-withdrawing groups on the biphenyl ring can direct coupling to the 4-position .

Q. What strategies resolve contradictions in reaction yields reported for similar indolizine-carboxaldehydes?

- Answer : Discrepancies often arise from:

- Catalyst Loading : Sodium acetate (2.0 equiv) vs. excess acetic acid (solvent + catalyst).

- Reaction Time : Extended reflux (>5 hours) may degrade heat-sensitive intermediates.

- Purification Methods : Incomplete washing (e.g., residual acetic acid) alters yield calculations. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. How does the electronic structure of the aldehyde group influence biological activity in related compounds?

- Answer : The aldehyde moiety enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). Structural analogs like losartan (an angiotensin II receptor antagonist) use tetrazole groups for similar electronic modulation. Computational docking studies or Hammett σ values can quantify this effect .

Q. What mechanistic insights explain byproduct formation during indolizine-aldehyde synthesis?

- Answer : Common byproducts include dimerized aldehydes (via aldol condensation) or oxidized derivatives (e.g., carboxylic acids). Kinetic studies under varying pH and temperature conditions, paired with LC-MS monitoring, can identify degradation pathways. For example, sodium acetate’s buffering role minimizes acid-catalyzed side reactions .

Methodological Guidance

Q. How to design stability studies for this compound under physiological conditions?

- Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze via HPLC.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation via UV spectroscopy.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What computational tools predict intermolecular interactions of this compound with biological targets?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。